![molecular formula C15H16N2O2S2 B2466295 5-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one CAS No. 1704635-55-1](/img/structure/B2466295.png)
5-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
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Description
5-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and multiple sclerosis.
Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been employed in designing privileged structures in medicinal chemistry. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Notably, some of these compounds exhibited better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC. Specifically:
Other Potential Applications
While anti-fibrosis activity stands out, this compound’s versatile structure hints at broader applications:
- Antimicrobial Properties : Pyrimidine derivatives are known for their antimicrobial activity . Further investigation could explore this aspect.
- Antiviral Activity : Similar to antimicrobial effects, pyrimidine-based compounds often exhibit antiviral properties .
- Antitumor Potential : Some pyrimidine derivatives have shown promise as antitumor agents . Investigating this avenue could be worthwhile.
properties
IUPAC Name |
5-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14-4-3-11(10-16-14)15(19)17-6-5-13(21-9-7-17)12-2-1-8-20-12/h1-4,8,10,13H,5-7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRGICZIXDZJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one |
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